![molecular formula C17H17FN4O2S B611759 5-氨基-N-(3-氟-4-甲氧基苄基)-3,4-二甲基噻吩并[2,3-c]哒嗪-6-甲酰胺 CAS No. 1451994-10-7](/img/structure/B611759.png)

5-氨基-N-(3-氟-4-甲氧基苄基)-3,4-二甲基噻吩并[2,3-c]哒嗪-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

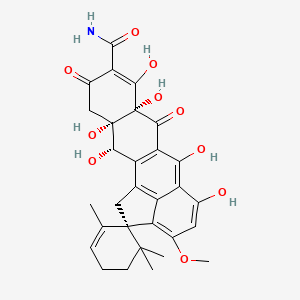

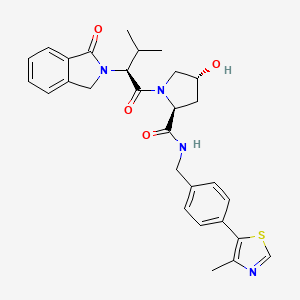

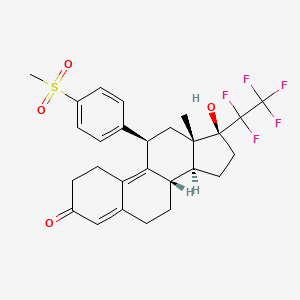

The compound “5-Amino-N-(3-fluoro-4-methoxybenzyl)-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide” is a complex organic molecule that contains several functional groups. These include an amino group (-NH2), a carboxamide group (-CONH2), a methoxy group (-OCH3), and a fluorobenzyl group. The core structure of the molecule is a thieno[2,3-c]pyridazine ring, which is a type of heterocyclic compound .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the thieno[2,3-c]pyridazine ring. This could potentially be achieved through a Diaza–Wittig reaction starting from 1,3-diketones . The other functional groups would then be added through subsequent reactions .科学研究应用

Treatment of Schizophrenia

VU0467485 has been evaluated as a preclinical candidate for the treatment of schizophrenia . It has shown promising results in reversing amphetamine-induced hyperlocomotion in rats .

Alzheimer’s Disease Research

The compound has potential applications in the research of Alzheimer’s disease. The promising clinical efficacy of xanomeline, an M1/M4-preferring agonist, in patients with Alzheimer’s disease has led to the development of M1- or M4-selective mAChR modulators .

Neurotransmitter Research

VU0467485 is used in the study of the action of the neurotransmitter acetylcholine in the central and peripheral nervous system .

Drug Discovery

The compound is used to facilitate drug discovery, particularly in the development of positron emission tomography (PET) ligands .

Imaging Muscarinic Acetylcholine Receptor Subtype 4

VU0467485 is used in the synthesis and preliminary evaluation of 11C-labeled PET ligands for imaging Muscarinic Acetylcholine Receptor Subtype 4 .

Synthetic Methods Evaluation

VU0467485 is used in the evaluation and advancement of synthetic methods. It is used in a standardized complex molecule diagnostic approach using collections of relevant drug-like molecules .

作用机制

Target of Action

The primary target of 5-Amino-N-(3-fluoro-4-methoxybenzyl)-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide, also known as VU0467485, is the muscarinic acetylcholine receptor 4 (M4) . The M4 receptor is one of the five muscarinic receptors (M1-M5) that play crucial roles in various functions of the central and peripheral nervous system .

Mode of Action

VU0467485 acts as a positive allosteric modulator (PAM) of the M4 receptor . This means it enhances the receptor’s response to its natural ligand, acetylcholine. Specifically, VU0467485 potentiates the activity of acetylcholine at M4 with EC50s of 26.6 nM and 78.8 nM at rat and human M4 receptors, respectively . It shows selectivity for M4 over other human and rat muscarinic receptors (M1/2/3/5) .

Biochemical Pathways

The M4 receptor is part of the G protein-coupled receptor (GPCR) family. When acetylcholine binds to the M4 receptor, it triggers a cascade of intracellular events, including the inhibition of adenylate cyclase, decrease in cAMP levels, and modulation of potassium and calcium channels . The positive allosteric modulation by VU0467485 enhances these effects.

Pharmacokinetics

VU0467485 is described as being orally bioavailable and displays moderate to high penetration into the central nervous system (CNS) . In a pharmacokinetic study, VU0467485 treatment displayed a maximum concentration (Cmax) of 1.2 μM, an area under the curve (AUC) of 3.8 μM•h, and an elimination half-life (t1/2) of 4.2 hours .

Result of Action

The potentiation of M4 receptor activity by VU0467485 has been associated with antipsychotic-like activity . This is likely due to the role of M4 receptors in modulating dopaminergic neurotransmission, which is implicated in the pathophysiology of psychotic disorders .

属性

IUPAC Name |

5-amino-N-[(3-fluoro-4-methoxyphenyl)methyl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O2S/c1-8-9(2)21-22-17-13(8)14(19)15(25-17)16(23)20-7-10-4-5-12(24-3)11(18)6-10/h4-6H,7,19H2,1-3H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNHDIWHQGVWLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC2=C1C(=C(S2)C(=O)NCC3=CC(=C(C=C3)OC)F)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-N-(3-fluoro-4-methoxybenzyl)-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide | |

Q & A

Q1: How does VU0467485 interact with its target and what are the downstream effects?

A: VU0467485 acts as a positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor subtype 4 (M4) [, ]. This means that it binds to a site on the M4 receptor distinct from the acetylcholine binding site and enhances the effects of acetylcholine when it binds to the receptor. While the precise downstream effects are still under investigation, M4 receptor modulation is believed to play a role in modulating dopamine release, which is implicated in the pathophysiology of schizophrenia [].

Q2: What is known about the structure-activity relationship (SAR) of VU0467485?

A: While specific SAR data for VU0467485 is not presented in the provided abstracts, the research mentions that a series of structurally related compounds were synthesized and evaluated for their M4 PAM potency []. This suggests that modifications to the chemical structure of VU0467485 can impact its activity and selectivity for the M4 receptor. Further research on the SAR of this compound is crucial for optimizing its therapeutic potential.

Q3: Have any radiolabeled versions of VU0467485 been developed and what are their potential applications?

A: Yes, researchers have successfully synthesized [¹¹C]-labeled VU0467485 and its analogs []. These radiolabeled versions are intended for use as positron emission tomography (PET) ligands to image M4 receptors in the brain []. This imaging technique could be valuable for studying M4 receptor distribution and occupancy in preclinical models and potentially in human subjects.

Q4: What are the next steps in the research and development of VU0467485?

A4: While VU0467485 shows potential as a treatment for schizophrenia, further research is necessary. This includes:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

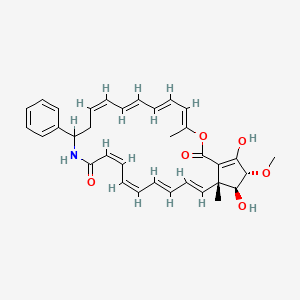

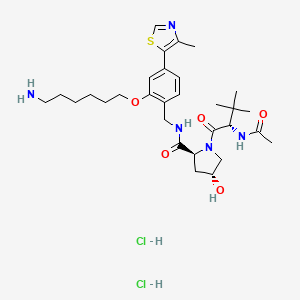

![2-[4-(2-Aminoethoxy)anilino]-8-(2-bicyclo[2.2.1]heptanyl)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B611681.png)

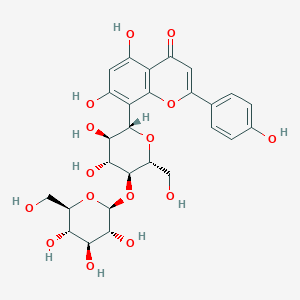

![methyl (1R,13Z,16S)-13-ethylidene-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B611688.png)